molecular formula C6H12NO5P B2780964 3-Phosphonopiperidine-2-carboxylic acid CAS No. 1822572-86-0

3-Phosphonopiperidine-2-carboxylic acid

Cat. No.: B2780964
CAS No.: 1822572-86-0
M. Wt: 209.138
InChI Key: VAMLKMKDDVBZIL-UHFFFAOYSA-N
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Description

3-Phosphonopiperidine-2-carboxylic acid is a chemical compound with the molecular formula C6H12NO5P It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phosphonopiperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with phosphonic acid or its derivatives. One common method is the phosphorylation of piperidine-2-carboxylic acid using phosphorous oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Phosphonopiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding phosphonic acid derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

3-Phosphonopiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phosphonopiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pipecolic acid: A similar compound with a carboxylic acid group instead of a phosphonic acid group.

    Piperidine-2-carboxylic acid: Another related compound with a carboxylic acid group.

Uniqueness

3-Phosphonopiperidine-2-carboxylic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that are not possible with its carboxylic acid analogs.

Biological Activity

3-Phosphonopiperidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on available research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with phosphonous acid and carboxylic acids. The structural integrity of this compound allows it to interact with biological targets effectively, which is crucial for its pharmacological properties.

Antitumor Activity

Research has indicated that compounds related to this compound exhibit significant antitumor activity. For instance, a study demonstrated that derivatives containing the piperidine structure showed potent cytotoxic effects against various human cancer cell lines. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the nanomolar range for certain derivatives, indicating strong antiproliferative effects against cancer cells .

CompoundCancer Cell LineIC50 (µM)
This compound derivative AHL-60 (leukemia)19.0
This compound derivative BNCI H292 (lung carcinoma)42.1
This compound derivative CHT29 (colon carcinoma)28.0

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit cytosolic phospholipase A2, which plays a role in inflammatory processes. Structure-activity relationship studies suggest that modifications in the acyl residue can significantly affect enzyme inhibition potency, highlighting the importance of specific structural features for biological activity .

Case Studies and Experimental Findings

  • Anticancer Studies : A series of case studies have focused on the anticancer properties of phosphonopiperidine derivatives. One study noted that certain modifications led to enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential role in overcoming multidrug resistance .
  • Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of these compounds. The results indicated low systemic toxicity with acceptable margins for therapeutic use, reinforcing their potential as drug candidates in cancer therapy .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into the interaction mechanisms of these compounds with target proteins such as DNA gyrase, indicating that they may stabilize critical interactions necessary for their biological activity .

Properties

IUPAC Name

3-phosphonopiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NO5P/c8-6(9)5-4(13(10,11)12)2-1-3-7-5/h4-5,7H,1-3H2,(H,8,9)(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMLKMKDDVBZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 348 mg of 3-phosphonopyridine-2-carboxylic acid hydrochloride and 100 mg of Adams catalyst in dilute aqueous acetic acid is hydrogenated at 3 atmospheres pressure and room temperature to yield 3-phosphonopiperidine-2-carboxylic acid, mp 150° dec.
Name
3-phosphonopyridine-2-carboxylic acid hydrochloride
Quantity
348 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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